molecular formula C12H10F3N3O4S B7572993 3-[(1-Methylimidazol-4-yl)sulfonylamino]-5-(trifluoromethyl)benzoic acid

3-[(1-Methylimidazol-4-yl)sulfonylamino]-5-(trifluoromethyl)benzoic acid

Cat. No. B7572993
M. Wt: 349.29 g/mol
InChI Key: SYHNIONMPJEGQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(1-Methylimidazol-4-yl)sulfonylamino]-5-(trifluoromethyl)benzoic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as MRS2578 and is a selective P2Y6 receptor antagonist. The P2Y6 receptor is a G protein-coupled receptor that is involved in various physiological and pathological processes, making MRS2578 a promising therapeutic agent.

Mechanism of Action

MRS2578 selectively binds to and inhibits the P2Y6 receptor, which is involved in various physiological and pathological processes such as inflammation, immune response, and cancer progression. By inhibiting the P2Y6 receptor, MRS2578 can modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
MRS2578 has been shown to have various biochemical and physiological effects, including the inhibition of microglial activation, the reduction of pro-inflammatory cytokine and chemokine production, the inhibition of cancer cell proliferation and migration, and the modulation of immune response.

Advantages and Limitations for Lab Experiments

One of the main advantages of using MRS2578 in lab experiments is its selectivity for the P2Y6 receptor, which allows for specific modulation of this receptor without affecting other receptors. However, one limitation is that MRS2578 may have off-target effects, which could affect the interpretation of experimental results.

Future Directions

There are several future directions for the study of MRS2578, including:
1. Further investigation of the mechanisms by which MRS2578 modulates the P2Y6 receptor and its downstream signaling pathways.
2. Development of more selective and potent P2Y6 receptor antagonists for therapeutic use.
3. Investigation of the potential therapeutic applications of MRS2578 in other fields, such as cardiovascular disease and metabolic disorders.
4. Investigation of the potential synergistic effects of MRS2578 with other therapeutic agents.
5. Investigation of the potential side effects and toxicity of MRS2578 in preclinical and clinical studies.
Conclusion:
MRS2578 is a promising chemical compound that has potential applications in various fields, including neuroscience, immunology, and cancer research. Its selectivity for the P2Y6 receptor makes it a valuable tool for studying the role of this receptor in physiological and pathological processes. Further research is needed to fully understand the mechanisms by which MRS2578 modulates the P2Y6 receptor and its potential therapeutic applications.

Synthesis Methods

MRS2578 can be synthesized using various methods, including the reaction of 5-(trifluoromethyl)benzoic acid with 1-methyl-4-(sulfonyl)imidazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The product can be purified using chromatography techniques such as column chromatography or HPLC.

Scientific Research Applications

MRS2578 has been extensively studied for its potential applications in various fields, including neuroscience, immunology, and cancer research. In neuroscience, MRS2578 has been shown to inhibit microglial activation and reduce neuroinflammation, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
In immunology, MRS2578 has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, making it a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
In cancer research, MRS2578 has been shown to inhibit the proliferation and migration of cancer cells, making it a potential therapeutic agent for various types of cancer.

properties

IUPAC Name

3-[(1-methylimidazol-4-yl)sulfonylamino]-5-(trifluoromethyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3N3O4S/c1-18-5-10(16-6-18)23(21,22)17-9-3-7(11(19)20)2-8(4-9)12(13,14)15/h2-6,17H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYHNIONMPJEGQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(1-Methylimidazol-4-yl)sulfonylamino]-5-(trifluoromethyl)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.